

Application of Dihydrofolate Reductase (DHFR) in Gene Amplification Systems: Application Notes and Protocols

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The Dihydrofolate Reductase (DHFR) gene amplification system is a cornerstone technology for the stable, high-level expression of recombinant proteins in mammalian cells, particularly in Chinese Hamster Ovary (CHO) cells. This system leverages the essential role of DHFR in nucleotide synthesis and its inhibition by the potent antagonist, methotrexate (MTX). By linking a gene of interest to the DHFR gene, a stepwise increase in MTX concentration forces the cell to amplify the DHFR gene to survive, consequently co-amplifying the linked gene of interest and leading to a significant increase in recombinant protein production.[1][2][3][4]

These application notes provide a comprehensive overview of the DHFR/MTX system, including the underlying principles, detailed experimental protocols, and expected outcomes.

Principle of DHFR/MTX Gene Amplification

The DHFR enzyme is crucial for the *de novo* synthesis of purines and thymidylate, essential precursors for DNA replication and cell proliferation.[5][6] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon transfer reactions.[7][8] Methotrexate (MTX) is a potent competitive inhibitor of DHFR.[5]

The DHFR/MTX gene amplification system typically utilizes DHFR-deficient CHO cell lines (e.g., CHO-DG44, CHO-DUXB11).[9][10] These cells are unable to synthesize nucleotides via

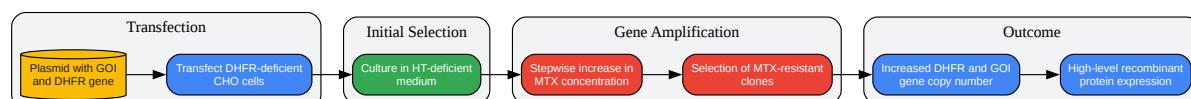
the de novo pathway and require a medium supplemented with hypoxanthine and thymidine (HT) to survive.[9]

The process begins with the co-transfection of these cells with two plasmids: one carrying the gene of interest (GOI) and another carrying a functional DHFR gene. Alternatively, a single vector containing both the GOI and the DHFR gene can be used.[2] Transfected cells are then cultured in a selection medium lacking HT. Only cells that have successfully integrated the DHFR gene will survive.[11][12]

Subsequent exposure to increasing concentrations of MTX creates a selective pressure. To overcome the inhibitory effect of MTX, cells amplify the genomic region containing the DHFR gene, leading to its overexpression.[2][13] As the GOI is physically linked or co-integrated with the DHFR gene, it is also co-amplified, resulting in a significant increase in the production of the desired recombinant protein.[3]

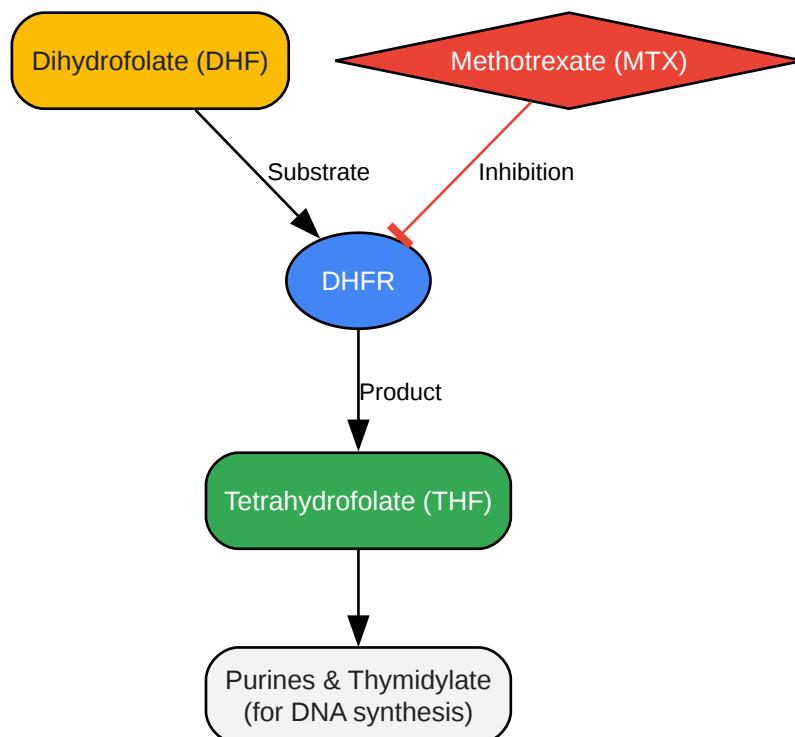
The mechanism of gene amplification can involve complex chromosomal events, including breakage-fusion-bridge cycles, leading to the formation of either intrachromosomal homogeneously staining regions (HSRs) or extrachromosomal double minutes (DMs).[5][14]

Experimental Workflow and Signaling Pathway



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Caption: Workflow of the DHFR/MTX gene amplification system.



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Caption: Mechanism of DHFR inhibition by Methotrexate (MTX).

Quantitative Data Summary

The DHFR/MTX system can lead to substantial increases in gene copy number and recombinant protein expression. The following tables summarize representative quantitative data from various studies.

Cell Line	Selection Agent & Concentration	Gene Copy Number Increase (Fold)	Reference
HT-29	Methotrexate (stepwise)	4 to 80	[5]
HeLa	100 nM Methotrexate	Not specified, but amplification observed	[14]
CHO-K1	200 nM Methotrexate	1.23 to 3.16	[15]
HT-29	Methotrexate (stepwise)	Up to 54.83 copies	[16]

Cell Line	Recombinant Protein	Methotrexate Concentration	Protein Expression Increase (Fold)	Reference
CHO-K1	EGFP	200 nM	3.6	[15]
CHO-K1	Monoclonal Antibody	200 nM	2.8	[15]
Flp-In CHO	Erythropoietin (EPO)	500 nM	> 2.5	[17]
CHO-DG44	Antibody	50 - 1000 nM (stepwise)	From 1 mg/L to 190 mg/L	[10]

Experimental Protocols

Materials:

- Cell Line: DHFR-deficient CHO cells (e.g., CHO-DG44, ATCC CRL-9096).
- Culture Medium:
 - Complete growth medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

- Selection medium: Complete growth medium without hypoxanthine and thymidine.
- Amplification medium: Selection medium supplemented with varying concentrations of Methotrexate (MTX).
- Transfection Reagent: A high-efficiency transfection reagent suitable for CHO cells (e.g., Lipofectamine™ 3000, FuGENE® HD).
- Plasmids:
 - Expression vector containing the Gene of Interest (GOI).
 - Expression vector containing a functional DHFR gene (can be on the same or a separate vector).
- Methotrexate (MTX) Stock Solution: 10 mM MTX in DMSO, sterile-filtered. Store at -20°C.
- Cryopreservation Medium: Complete growth medium with 10% DMSO.

Protocol 1: Transfection of DHFR-deficient CHO Cells

- Cell Seeding: The day before transfection, seed DHFR-deficient CHO cells in a 6-well plate at a density that will result in 70-90% confluence on the day of transfection.
- Plasmid Preparation: Prepare a mixture of the GOI plasmid and the DHFR plasmid. If using a single vector, prepare the appropriate amount of the single plasmid. Follow the transfection reagent manufacturer's protocol for DNA and reagent amounts.
- Transfection:
 - Dilute the plasmid DNA in a serum-free medium.
 - Dilute the transfection reagent in a separate tube of serum-free medium.
 - Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow complex formation.
 - Add the DNA-transfection reagent complexes dropwise to the cells in the 6-well plate.

- Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

Protocol 2: Selection of Stable Transfectants

- Initial Selection:
 - 48 hours post-transfection, passage the cells into a larger culture vessel (e.g., T-25 flask) at a 1:10 or 1:15 dilution in selection medium (complete medium without HT).[18]
 - Replace the selection medium every 3-4 days.
 - Continue incubation for 10-14 days until distinct colonies of surviving cells are visible. Untransfected cells will not survive in this medium.[18]
- Expansion of Stable Pools:
 - Once colonies are established, trypsinize the cells and expand them into a larger culture vessel. This population of cells is a stable, transfected pool.
 - Cryopreserve aliquots of the stable pool for future use.

Protocol 3: Stepwise Gene Amplification with Methotrexate

- Initiation of Amplification:
 - Seed the stable, transfected cell pool at a density of 2×10^5 cells/mL in a 6-well plate containing amplification medium with a low concentration of MTX (e.g., 5-20 nM).[13][18]
 - Culture the cells, replacing the medium every 3-4 days, until the cell viability recovers to >90% and they are growing confluently. This may take 1-2 weeks.
- Stepwise Increase in MTX Concentration:
 - Once the cells have adapted to the initial MTX concentration, passage them into a new culture vessel with a 2- to 5-fold higher concentration of MTX.[18]

- Repeat this process of stepwise increases in MTX concentration. Common concentration steps are 50 nM, 100 nM, 250 nM, 500 nM, and 1000 nM (1 μ M).[10] The final MTX concentration can reach up to 20-80 μ M.[18]
- At each step, allow the cells to adapt and recover before proceeding to the next higher concentration.
- Monitoring Protein Expression:
 - At each stage of amplification, collect culture supernatant or cell lysate to quantify the expression of the recombinant protein using methods such as ELISA, Western blot, or an activity assay.
- Single-Cell Cloning:
 - Once a desired level of protein expression is achieved in the amplified pool, perform single-cell cloning (e.g., by limiting dilution or FACS) to isolate high-producing, stable clonal cell lines.[11]

Troubleshooting and Considerations

- Low Transfection Efficiency: Optimize transfection parameters, including DNA quality and quantity, cell density, and transfection reagent.
- Cell Death During Selection: Ensure the selection medium is properly prepared. If all cells die, the transfection may have failed.
- Slow Adaptation to MTX: Be patient during the amplification process. Some cell lines may take several weeks to adapt to a new MTX concentration. Avoid increasing the MTX concentration too rapidly.
- Instability of Expression: Gene amplification can sometimes be unstable, especially in the form of DMs. It is crucial to maintain selective pressure (i.e., culture in the presence of MTX) to retain high expression levels.[1][19] Regular monitoring of protein expression is recommended.

- Alternative Strategies: For more rapid and stable amplification, consider combining the DHFR/MTX system with other technologies like Initiation Regions (IR) and Matrix Attachment Regions (MAR).[1][19]

By following these detailed protocols and understanding the underlying principles, researchers can effectively utilize the DHFR/MTX gene amplification system to generate high-producing, stable mammalian cell lines for a wide range of applications in research and biopharmaceutical development.

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